Methanofuran

Description

Properties

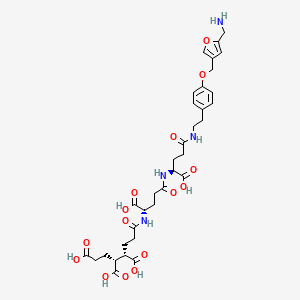

Molecular Formula |

C34H44N4O15 |

|---|---|

Molecular Weight |

748.7 g/mol |

IUPAC Name |

(3R,4S)-7-[[(1S)-4-[[(1S)-4-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid |

InChI |

InChI=1S/C34H44N4O15/c35-16-22-15-20(18-53-22)17-52-21-3-1-19(2-4-21)13-14-36-27(39)10-7-25(33(48)49)38-29(41)11-8-26(34(50)51)37-28(40)9-5-23(31(44)45)24(32(46)47)6-12-30(42)43/h1-4,15,18,23-26H,5-14,16-17,35H2,(H,36,39)(H,37,40)(H,38,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t23-,24+,25-,26-/m0/s1 |

InChI Key |

CKRUWFDORAQSRC-QYOOZWMWSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CCNC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H]([C@@H](CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |

Synonyms |

carbon dioxide reduction factor CDR factor methanofuran |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and History of Methanofuran: A Technical Guide

Abstract

Methanofuran, a unique C1 carrier coenzyme, plays a pivotal role in the metabolism of methanogenic archaea, a domain of single-celled organisms responsible for the majority of biological methane production. This technical guide provides a comprehensive overview of the discovery, history, structure, and function of this compound. It details the key researchers and seminal studies that led to its characterization, outlines its diverse chemical structures, and elucidates its central role in the initial steps of methanogenesis. Furthermore, this document provides detailed experimental protocols for the isolation and analysis of this compound and describes the enzymatic pathways of its biosynthesis and its function in carbon dioxide fixation. This guide is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, biochemistry, and enzymology.

A Historical Perspective: The Unveiling of a Novel Coenzyme

The journey to understanding methanogenesis, the biological production of methane, was a long and complex endeavor that led to the discovery of a host of novel coenzymes, including this compound. In the mid-20th century, the biochemical pathway of methane formation remained a black box. A pivotal moment in this field came with the work of Ralph S. Wolfe at the University of Illinois at Urbana-Champaign. Wolfe was a pioneer in the study of methanogenic archaea, developing innovative techniques for their cultivation and analysis.[1][2] His laboratory became a hub for research into the unique biochemistry of these organisms.

The initial breakthrough that paved the way for the discovery of this compound was the identification of Coenzyme M (CoM), the terminal methyl carrier in methanogenesis, in Wolfe's lab.[2] This discovery hinted at the existence of a series of unique cofactors involved in the reduction of carbon dioxide to methane.

The definitive identification and structural elucidation of this compound were the result of a collaborative effort. John A. Leigh , a researcher in Wolfe's group, played a crucial role in the initial characterization of this "carbon dioxide reduction factor."[3] The complex chemical structure of this compound was ultimately determined through the expertise of Kenneth L. Rinehart Jr. , a natural products chemist at the University of Illinois.[4][5][6][7][8] His laboratory specialized in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, techniques that were instrumental in deciphering the intricate molecular architecture of this novel coenzyme.

The Molecular Architecture of Methanofurans

Methanofurans are a family of coenzymes characterized by a core structure consisting of a 2-(aminomethyl)-4-(phenoxymethyl)furan. Variations in the side chain attached to the phenoxy group give rise to different forms of this compound. At least five distinct methanofurans have been identified in various methanogenic bacteria.[9][10] The nature of these differences lies in the modification of the side chain attached to the basic core structure.[9][10]

| This compound Variant | Side Chain Composition | Molecular Weight (Da) | Source Organism Example |

| This compound (MFR) | Tricarboxyheptanoyl | 851.28 | Methanobacterium thermoautotrophicum |

| This compound-b | Glutamyl-glutamyl | 734.28 | Methanosarcina barkeri |

| This compound-c | Tricarboxy-2-hydroxyheptanoyl | 867.28 | Methanobrevibacter smithii[9][10] |

Table 1: Physicochemical Properties of this compound Variants. The table summarizes the key structural differences and corresponding molecular weights of the most well-characterized this compound variants.

The Role of this compound in Methanogenesis: The Initial Step of CO2 Fixation

This compound functions as the initial C1 carrier in the hydrogenotrophic pathway of methanogenesis, where carbon dioxide is reduced to methane.[11] The process begins with the reductive formylation of this compound.

The enzyme responsible for this crucial step is formylthis compound dehydrogenase (FMD) . This complex iron-sulfur protein can contain either molybdenum or tungsten as a cofactor.[12] The formyl group is subsequently transferred from Formyl-Methanofuran to another C1 carrier, tetrahydromethanopterin, continuing the cascade of reactions that ultimately leads to the formation of methane.

The Biosynthesis of this compound: A Multi-Enzyme Pathway

The biosynthesis of the core structure of this compound, 4-[N-(γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan (APMF-Glu), is a complex process involving a series of enzymatic steps.[11] The pathway begins with precursors from amino acid and carbohydrate metabolism.

// Reactants Tyr [label="Tyrosine", fillcolor="#FBBC05", fontcolor="#202124"]; Glu [label="Glutamate", fillcolor="#FBBC05", fontcolor="#202124"]; GAP [label="Glyceraldehyde-3-P", fillcolor="#FBBC05", fontcolor="#202124"]; Ala [label="Alanine", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ADP [label="ADP", shape=none, fontcolor="#202124"]; PPi [label="PPi", shape=none, fontcolor="#202124"];

// Intermediates Tyramine [label="Tyramine", fillcolor="#F1F3F4", fontcolor="#202124"]; gamma_Glu_Tyr [label="γ-Glutamyltyramine", fillcolor="#F1F3F4", fontcolor="#202124"]; HFC_P [label="4-(hydroxymethyl)-2-\nfurancarboxaldehyde-P", fillcolor="#F1F3F4", fontcolor="#202124"]; F1_P [label="5-(aminomethyl)-3-\nfuranmethanol-P", fillcolor="#F1F3F4", fontcolor="#202124"]; F1_PP [label="5-(aminomethyl)-3-\nfuranmethanol-PP", fillcolor="#F1F3F4", fontcolor="#202124"]; APMF_Glu [label="APMF-Glu", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Enzymes MfnA [label="MfnA", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MfnD [label="MfnD", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MfnB [label="MfnB", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MfnC [label="MfnC", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MfnE [label="MfnE", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MfnF [label="MfnF", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Pathway Flow Tyr -> MfnA -> Tyramine; {Tyramine, Glu} -> MfnD -> gamma_Glu_Tyr; GAP -> MfnB -> HFC_P; {HFC_P, Ala} -> MfnC -> F1_P; {F1_P, ATP} -> MfnE -> F1_PP; MfnE -> ADP; {F1_PP, gamma_Glu_Tyr} -> MfnF -> APMF_Glu; MfnF -> PPi; } dot Figure 2: Biosynthetic pathway of the this compound core structure (APMF-Glu). The pathway involves six key enzymes (MfnA-F) and utilizes precursors from common metabolic pathways.

The genes encoding these enzymes have been identified in organisms like Methanocaldococcus jannaschii.[11] The final step in the formation of mature this compound involves the attachment of the specific side chain, a process that is not yet fully elucidated.

Experimental Protocols

Isolation and Purification of this compound

This protocol is adapted from methods used for the purification of this compound from Methanobacterium thermoautotrophicum.

Materials:

-

Frozen cell paste of methanogenic archaea

-

Buffer A: 50 mM potassium phosphate, pH 7.0

-

Buffer B: 50 mM potassium phosphate, pH 7.0, containing 1 M NaCl

-

DEAE-cellulose column

-

Sephadex G-25 column

-

High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column

Procedure:

-

Cell Lysis: Thaw the frozen cell paste and resuspend in Buffer A. Lyse the cells by sonication or French press.

-

Centrifugation: Centrifuge the cell lysate at high speed (e.g., 100,000 x g) to remove cell debris.

-

Anion Exchange Chromatography: Apply the supernatant to a DEAE-cellulose column pre-equilibrated with Buffer A. Wash the column with Buffer A and elute the bound this compound with a linear gradient of Buffer B.

-

Desalting: Pool the fractions containing this compound and desalt using a Sephadex G-25 column equilibrated with water.

-

Reverse-Phase HPLC: Further purify the desalted this compound by HPLC on a C18 column using a gradient of acetonitrile in water.

-

Lyophilization: Lyophilize the purified fractions to obtain this compound as a solid.

Structural Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified this compound in a suitable deuterated solvent (e.g., D₂O).

-

Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

-

Analyze the spectra to determine the chemical shifts, coupling constants, and through-bond correlations to elucidate the molecular structure.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the purified this compound.

-

Analyze the sample using a high-resolution mass spectrometer, such as a Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometer, with a suitable ionization technique (e.g., electrospray ionization - ESI).

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that provide further structural information.

Conclusion

The discovery of this compound was a landmark achievement in the field of microbiology, revealing a previously unknown class of coenzymes and providing critical insights into the unique biochemistry of methanogenesis. The collaborative efforts of microbiologists and chemists were essential in isolating and characterizing this complex molecule. Today, our understanding of this compound continues to expand, with ongoing research into the regulation of its biosynthesis and its potential roles in other metabolic pathways. This technical guide serves as a foundational resource for researchers seeking to explore the fascinating world of this essential coenzyme.

References

- 1. Ralph Stoner Wolfe - Wikipedia [en.wikipedia.org]

- 2. Ralph S. Wolfe – Illinois Distributed Museum [distributedmuseum.illinois.edu]

- 3. research.com [research.com]

- 4. About Kenneth Rinehart | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rinehart, Kenneth L. (1929-2005) | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 7. Chemist Kenneth L. Rinehart dies at 76 – News Bureau [news.illinois.edu]

- 8. research.com [research.com]

- 9. Structural diversity among methanofurans from different methanogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural diversity among methanofurans from different methanogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of the Final Two Genes Functioning in this compound Biosynthesis in Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Formylthis compound dehydrogenases from methanogenic Archaea. Substrate specificity, EPR properties and reversible inactivation by cyanide of the molybdenum or tungsten iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Cofactor: Early Investigations into Coenzyme M and the intricate Dance of Methanogenesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of microbial metabolism, the process of methanogenesis—the biological production of methane—stands as a unique and vital component of the global carbon cycle. The intricate biochemical pathways that govern this process in methanogenic archaea were largely a black box until the seminal discoveries of the latter half of the 20th century. Central to unraveling this metabolic puzzle was the identification and characterization of a novel cofactor, Coenzyme M (CoM), and its indispensable role in the terminal step of methane formation. This technical guide delves into the foundational early studies that illuminated the structure, function, and importance of Coenzyme M and the enzymatic machinery of methanogenesis, providing a comprehensive resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development.

The pioneering work of researchers like R.S. Wolfe and his colleagues laid the groundwork for our current understanding. Their meticulous investigations, from the initial detection of a heat-stable cofactor required for methane formation in cell-free extracts to the elucidation of its chemical structure and the resolution of the enzyme system that utilizes it, represent a landmark achievement in microbial biochemistry. This guide will revisit these pivotal experiments, presenting their methodologies in detail, summarizing their quantitative findings in structured tables, and visualizing the logical and experimental workflows through diagrams, offering a deep and practical insight into the dawn of our understanding of this fascinating metabolic pathway.

The Discovery and Isolation of Coenzyme M

The journey to understanding methanogenesis took a significant leap forward with the work of McBride and Wolfe in 1971, who identified a new, small, heat-stable organic cofactor essential for methyl transfer reactions in methanogenic archaea.[1] This cofactor, which they named Coenzyme M, was found to be a crucial component for the formation of methane from methylcobalamin in cell-free extracts of Methanobacterium.

Experimental Protocol: Isolation of Coenzyme M

The following protocol outlines the key steps employed by McBride and Wolfe for the isolation and purification of Coenzyme M from Methanobacterium.[1]

1. Preparation of Cell-Free Extract:

-

Cells of Methanobacterium strain M.o.H. were suspended in 20 mM potassium phosphate buffer (pH 7.0) and disrupted by sonication.

-

The resulting suspension was centrifuged at high speed to obtain a clear cell-free extract.

2. Heat Treatment:

-

The cell-free extract was heated in a boiling water bath for 10 minutes to precipitate proteins.

-

The mixture was then centrifuged to remove the denatured proteins, leaving the heat-stable Coenzyme M in the supernatant.

3. DEAE-Cellulose Chromatography:

-

The supernatant was applied to a DEAE-cellulose column.

-

The column was washed with distilled water.

-

Coenzyme M was eluted with a linear gradient of ammonium bicarbonate.

4. Paper Chromatography:

-

The active fractions from the DEAE-cellulose chromatography were pooled, lyophilized, and further purified by descending paper chromatography on Whatman No. 1 paper.

-

The chromatogram was developed with a solvent system of n-butanol, acetic acid, and water.

-

The region containing Coenzyme M activity was identified by assaying eluted sections of the chromatogram.

5. Assay for Coenzyme M Activity:

-

The assay mixture contained cell-free extract (heated to inactivate endogenous CoM), methylcobalamin, ATP, and a hydrogen atmosphere.

-

The amount of methane produced upon addition of the sample containing Coenzyme M was quantified by gas chromatography.

Structure Elucidation of Coenzyme M

Following its discovery, the chemical structure of Coenzyme M was determined by Taylor and Wolfe in 1974 to be 2-mercaptoethanesulfonic acid (HS-CH₂CH₂-SO₃⁻).[2] This unique structure, containing both a thiol group and a sulfonate group, was unprecedented among known coenzymes.

Experimental Protocol: Structure Determination of Coenzyme M

The determination of Coenzyme M's structure involved a combination of chemical and physical analyses.

1. Elemental Analysis:

-

Purified Coenzyme M was subjected to elemental analysis to determine its empirical formula.

2. Mass Spectrometry:

-

Mass spectrometry was used to determine the molecular weight of the purified cofactor.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Proton NMR spectroscopy was employed to determine the arrangement of protons in the molecule, revealing the presence of two methylene groups.

4. Infrared (IR) Spectroscopy:

-

IR spectroscopy was used to identify functional groups, confirming the presence of a sulfonate group.

5. Chemical Synthesis:

-

The proposed structure, 2-mercaptoethanesulfonic acid, was chemically synthesized.

-

The synthetic compound was then compared to the purified native Coenzyme M in terms of its chemical properties and, most importantly, its biological activity in the methane formation assay. The synthetic compound was found to be identical to the natural cofactor.

The Methyl-Coenzyme M Reductase System

The final step in methanogenesis, the reduction of a methyl group to methane, was found to be catalyzed by a complex enzyme system known as the methyl-coenzyme M reductase (MCR) system. Early studies by Gunsalus and Wolfe were instrumental in resolving the components of this system and understanding its basic requirements.[3][4]

Resolution of the Methyl-Coenzyme M Reductase System

Gunsalus and Wolfe demonstrated that the MCR system in Methanobacterium thermoautotrophicum could be resolved into three essential components, designated A, B, and C, through anaerobic chromatography.[3]

Experimental Protocol: Resolution of the MCR System Components

1. Preparation of Cell Extract:

-

A cell-free extract of M. thermoautotrophicum was prepared under strictly anaerobic conditions.

2. DEAE-Cellulose Chromatography:

-

The extract was applied to a DEAE-cellulose column equilibrated with anaerobic buffer.

-

The column was washed and then eluted with a salt gradient.

3. Identification of Components:

-

Fractions were collected and assayed for their ability to reconstitute methane formation from methyl-CoM in the presence of the other components.

-

This allowed for the separation and identification of three distinct fractions (A, B, and C), all of which were required for enzymatic activity.

Component Properties:

-

Component A: A large, heat-labile protein fraction that was later resolved into further subcomponents.

-

Component B: A small, heat-stable, and oxygen-labile cofactor.

-

Component C: A large, heat-labile protein identified as the methyl-coenzyme M reductase itself.

ATP Requirement for MCR Activity

A key finding in the early studies of the MCR system was the requirement for adenosine triphosphate (ATP) for the activation of the enzyme.[4]

Experimental Protocol: Demonstration of ATP Requirement

1. Preparation of a Dialyzed Cell Extract:

-

A cell-free extract of M. thermoautotrophicum was extensively dialyzed to remove small molecules, including endogenous ATP.

2. Methane Formation Assay:

-

The dialyzed extract was incubated with methyl-CoM and a hydrogen atmosphere in the presence and absence of ATP.

-

Methane production was measured by gas chromatography.

3. Nucleotide Specificity:

-

Other nucleotides were tested to determine if they could substitute for ATP in activating the reductase system.

Quantitative Data from Early Studies on the MCR System

| Parameter | Value | Reference |

| Optimal Temperature for MCR activity | 65 °C | [4] |

| Optimal pH for MCR activity | 5.6 - 6.0 | [4] |

| ATP concentration for optimal activity | 1 mM | [4] |

| MgCl₂ concentration for optimal activity | 40 mM | [4] |

| Methane produced per mole of ATP added | 15 moles | [4] |

Coenzyme M Analogues and Inhibition of Methanogenesis

To probe the specificity of the methyl-coenzyme M reductase system, Gunsalus, Romesser, and Wolfe synthesized and tested a series of analogues of methyl-coenzyme M.[5] This work not only provided insights into the enzyme's active site but also identified potent inhibitors of methanogenesis.

Substrate Specificity of Methyl-Coenzyme M Reductase

| Coenzyme M Analogue | Activity (Alkane Formation) | Reference |

| Methyl-coenzyme M (CH₃-S-CoM) | Methane | [5] |

| Ethyl-coenzyme M (CH₃CH₂-S-CoM) | Ethane | [5] |

| Propyl-coenzyme M (CH₃CH₂CH₂-S-CoM) | No Propane | [5] |

| 3-(Methylthio)propanesulfonate | Inactive | [5] |

| 4-(Methylthio)butanesulfonate | Inactive | [5] |

| N-methyltaurine | Inactive | [5] |

| 2-(Methylthio)ethanol | Inactive | [5] |

Inhibition of Methyl-Coenzyme M Reductase

| Inhibitor | 50% Inhibition Concentration (M) | Reference |

| Bromoethanesulfonate | 7.9 x 10⁻⁶ | [5] |

| Chloroethanesulfonate | 7.5 x 10⁻⁵ | [5] |

Coenzyme M Requirement for Methanogen Growth

The essentiality of Coenzyme M for methanogens was definitively established by Balch and Wolfe, who demonstrated its requirement for the growth of Methanobacterium ruminantium.[6] They developed a sensitive bioassay for Coenzyme M and used it to determine its distribution in nature.

Experimental Protocol: Bioassay for Coenzyme M

1. Growth Medium:

-

A defined growth medium for M. ruminantium was prepared, lacking any source of Coenzyme M.

2. Inoculum Preparation:

-

Cells of M. ruminantium were grown in a medium containing a limiting amount of Coenzyme M to deplete their internal stores.

3. Growth Assay:

-

The depleted cells were inoculated into the CoM-deficient medium supplemented with varying concentrations of the sample to be tested.

-

The tubes were pressurized with a H₂/CO₂ gas mixture.

-

Growth was measured by monitoring the increase in optical density.

Quantitative Data on Coenzyme M Growth Requirement

| Parameter | Value | Reference |

| Limit of sensitivity of the assay for HS-CoM | 5 nM | [6] |

| Half-maximal growth concentration of HS-CoM | 25 nM | [6] |

Visualizing the Early Discoveries

The logical flow of the early research that led to the understanding of Coenzyme M and its role in methanogenesis can be visualized through the following diagrams.

Caption: Logical workflow for the discovery and isolation of Coenzyme M.

Caption: Experimental workflow for the structure elucidation of Coenzyme M.

Caption: Experimental workflow for the resolution of the MCR system.

Conclusion

The early studies on Coenzyme M and methanogenesis, spearheaded by the insightful work of Wolfe and his collaborators, fundamentally transformed our understanding of this critical metabolic process. The discovery of a novel cofactor, the elucidation of its unique chemical structure, and the initial dissection of the complex enzymatic machinery that utilizes it provided the bedrock upon which decades of subsequent research have been built. The detailed experimental protocols and quantitative data presented in this guide offer more than just a historical perspective; they provide a practical framework for contemporary researchers. For those in drug development, the identification of potent and specific inhibitors of the methyl-coenzyme M reductase system, such as bromoethanesulfonate, underscores the potential for targeting this pathway for antimicrobial strategies, particularly in the context of ruminant methane mitigation or the human gut microbiome. The foundational knowledge laid out in these early papers continues to be relevant, inspiring new avenues of investigation into the biosynthesis of this unique cofactor, the intricate mechanism of the MCR system, and the evolution of methanogenesis.

References

- 1. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coenzyme M - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Coenzyme M, Essential for Growth of a Rumen Strain of Methanobacterium ruminantium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Energy conservation in chemotrophic anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the methylreductase system from Methanobacterium bryantii by ATP - PMC [pmc.ncbi.nlm.nih.gov]

The Isolation and Characterization of Methanofuran: A Technical Guide

Abstract

Methanofuran, a crucial C1 carrier coenzyme in the process of methanogenesis, was first isolated and its structure elucidated through the pioneering work of researchers in the laboratory of Ralph S. Wolfe. Subsequent investigations, notably by the research group of Robert H. White, have further expanded our understanding of the structural diversity and the intricate biosynthetic pathway of this unique molecule. This technical guide provides a comprehensive overview of the initial isolation, structural characterization, and the enzymatic synthesis of the core structure of this compound, intended for researchers, scientists, and professionals in the fields of microbiology, biochemistry, and drug development.

Introduction

Methanogenesis, the biological production of methane, is a vital process in the global carbon cycle, carried out by a specialized group of archaea. This metabolic pathway involves a series of unique coenzymes that facilitate the reduction of single-carbon compounds to methane. This compound (MFR) is the initial C1 carrier in the pathway of CO2 reduction to methane. Its discovery and characterization were pivotal in unraveling the biochemical intricacies of methanogenesis. This document details the key scientific contributions that led to our current understanding of this compound, from its initial discovery to the elucidation of its biosynthetic pathway.

The Pioneers of this compound Research

The initial isolation and structural determination of this compound and its derivatives were conducted in the laboratory of Ralph S. Wolfe at the University of Illinois Urbana-Champaign. Key contributors from his group include John A. Leigh , Kenneth L. Rinehart Jr. , Thomas A. Bobik , and Mark I. Donnelly . Their work in the 1980s laid the foundation for understanding the role of this novel coenzyme.

Subsequent research on the structural diversity of methanofurans across different methanogenic species and the complete elucidation of its biosynthetic pathway were significantly advanced by the work of Robert H. White and his research group at the Virginia Polytechnic Institute and State University. Notable members of his team who made significant contributions include Michael K. Jones and Yu Wang .

Isolation and Structural Elucidation of this compound Variants

The initial studies led to the discovery of several structural variants of this compound, each differing in the side chain attached to a conserved core structure.

This compound (from Methanobacterium thermoautotrophicum)

The first structure to be elucidated was that of this compound from Methanobacterium thermoautotrophicum. The structure was determined to be 4-[N-(γ-L-glutamyl-γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan with a tricarboxyheptanoyl side chain.

This compound-b (from Methanosarcina barkeri)

In 1987, Bobik, Donnelly, Rinehart, and Wolfe reported the structure of a this compound derivative from Methanosarcina barkeri, which they named this compound-b.[1] This variant possesses a polyglutamyl side chain, specifically 4-[N-(γ-L-glutamyl-γ-L-glutamyl-γ-L-glutamyl-γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan.[1]

This compound-c (from Methanobrevibacter smithii)

In 1988, R. H. White characterized another variant, this compound-c, from Methanobrevibacter smithii. This molecule was found to be structurally similar to the original this compound, with the exception of a hydroxyl group on the dicarboxyoctanedioic acid moiety of the side chain.[2]

Data Presentation

Table 1: Key Structural Variants of this compound

| This compound Variant | Source Organism | Key Structural Feature of the Side Chain | Reference |

| This compound (MFR) | Methanobacterium thermoautotrophicum | Tricarboxyheptanoyl group | Leigh et al., 1984 |

| This compound-b | Methanosarcina barkeri | Poly-γ-L-glutamyl chain (typically 4 residues) | Bobik et al., 1987[1] |

| This compound-c | Methanobrevibacter smithii | Hydroxylated dicarboxyoctanedioic acid | White, 1988[2] |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized workflow for the isolation and purification of this compound from methanogenic archaea, based on the methodologies described in the foundational papers.

Detailed Steps:

-

Cell Growth and Harvest: Methanogenic archaea, such as Methanobacterium thermoautotrophicum, are cultured under anaerobic conditions in a suitable medium. Cells are harvested in the late exponential phase by centrifugation.

-

Cell Lysis and Extraction: The cell pellet is resuspended in a buffer and lysed using mechanical methods like a French press or sonication. The lysate is then centrifuged to remove cell debris, and the supernatant containing the soluble components is collected.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify the this compound.

-

Anion-Exchange Chromatography: The extract is loaded onto an anion-exchange column (e.g., DEAE-cellulose) and eluted with a salt gradient. Fractions are monitored for the presence of this compound.

-

Gel Filtration Chromatography: Active fractions are pooled, concentrated, and further purified by gel filtration chromatography (e.g., Sephadex G-25) to separate molecules based on size.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved by reverse-phase HPLC on a C18 column.

-

Structural Characterization Techniques

-

Fast Atom Bombardment Mass Spectrometry (FAB-MS): This soft ionization technique was crucial for determining the molecular weight of the intact this compound molecules. High-resolution FAB-MS provided accurate mass measurements to deduce the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy were used to elucidate the detailed chemical structure of this compound. Two-dimensional NMR experiments were employed to assign the signals and determine the connectivity of the atoms.

The Biosynthetic Pathway of the this compound Core Structure

The biosynthesis of the core structure of this compound, 4-[N-(γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-(aminomethyl)furan (APMF-Glu), has been elucidated through the work of R. H. White and his colleagues. The pathway involves a series of enzymatic reactions starting from common metabolic precursors.

Experimental Protocols for Key Biosynthetic Enzymes

The activity of MfnA can be determined by monitoring the conversion of L-tyrosine to tyramine. A spectrophotometric assay can be employed where the tyramine produced is oxidized, and the resulting hydrogen peroxide is coupled to a colorimetric reaction.

The MfnD-catalyzed reaction involves the ATP-dependent ligation of L-glutamate to tyramine. The activity can be measured by quantifying the formation of γ-glutamyltyramine using HPLC. The reaction mixture typically contains tyramine, L-glutamate, ATP, a divalent cation (Mn²⁺ gives the highest activity), and the purified MfnD enzyme.[3]

The activities of MfnE and MfnF are often measured in a coupled assay.[4]

-

MfnE Reaction: 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P) is incubated with ATP and purified MfnE to produce 5-(aminomethyl)-3-furanmethanol-diphosphate (F1-PP).

-

MfnF Reaction: The reaction mixture containing F1-PP is then incubated with γ-glutamyltyramine and purified MfnF.

-

Product Detection: The formation of the final product, APMF-Glu, is monitored by reverse-phase HPLC.[4]

Table 2: Key Enzymes in the Biosynthesis of the this compound Core

| Enzyme | Gene (in M. jannaschii) | Function | Substrates | Product |

| MfnA | MJ0050 | Tyrosine decarboxylation | L-Tyrosine | Tyramine |

| MfnD | MJ0815 | Glutamate-tyramine ligation | Tyramine, L-Glutamate, ATP | γ-Glutamyltyramine |

| MfnB | MJ1099 | Furan ring synthesis | Glyceraldehyde-3-phosphate (2) | 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate |

| MfnC | - | Transamination | 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate, L-Alanine | 5-(aminomethyl)-3-furanmethanol-phosphate |

| MfnE | MJ0458 | Phosphorylation | 5-(aminomethyl)-3-furanmethanol-phosphate, ATP | 5-(aminomethyl)-3-furanmethanol-diphosphate |

| MfnF | MJ0840 | Condensation | γ-Glutamyltyramine, 5-(aminomethyl)-3-furanmethanol-diphosphate | APMF-Glu |

Conclusion

The isolation and characterization of this compound represent a landmark achievement in the field of microbial biochemistry. The collaborative efforts of numerous scientists have not only unveiled the structure of this novel coenzyme but also mapped out its intricate biosynthetic pathway. This knowledge provides a fundamental understanding of methanogenesis and opens avenues for further research into the unique metabolic capabilities of archaea. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers aiming to explore the fascinating world of methanogenic coenzymes and their potential applications.

References

- 1. Biosynthesis of this compound in Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the Final Two Genes Functioning in this compound Biosynthesis in Methanocaldococcus jannaschii [ouci.dntb.gov.ua]

- 3. Identification and characterization of a tyramine-glutamate ligase (MfnD) involved in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the Final Two Genes Functioning in this compound Biosynthesis in Methanocaldococcus jannaschii - PubMed [pubmed.ncbi.nlm.nih.gov]

The Initial Structural Elucidation of Methanofuran: A Technical Guide

Abstract

Methanofuran (B1217411) (MFR) is a crucial coenzyme in the C1 metabolism of methanogenic archaea, acting as the initial acceptor of CO2 in the pathway of methanogenesis. Its unique structure, featuring a substituted furan (B31954) ring linked to a complex side chain, presented a significant challenge to early researchers. This technical guide provides an in-depth analysis of the seminal studies that led to the initial structural elucidation of this compound. We will detail the key experimental protocols, present the quantitative data that underpinned the structural determination, and illustrate the logical workflow of the discovery process. This document serves as a comprehensive resource for researchers in microbiology, biochemistry, and drug development who are interested in the foundational discoveries of microbial metabolism.

Introduction

Methanogenesis, the biological production of methane, is a vital process in the global carbon cycle, exclusively carried out by a specialized group of archaea.[1] Central to this metabolic pathway is a series of novel coenzymes that facilitate the reduction of single-carbon compounds to methane.[1] One of the first and most critical players in this pathway is this compound, which captures carbon dioxide and carries the resulting formyl group.[1] The journey to unraveling its complex molecular architecture in the early 1980s is a classic example of natural product chemistry, relying on a combination of sophisticated analytical techniques and meticulous chemical degradation studies.

This guide revisits the foundational work on the structural elucidation of this compound, primarily focusing on the initial structure determined from Methanobacterium thermoautotrophicum and the subsequent discovery of structural variants in other methanogens.

The Core Structure of this compound

The foundational structure of this compound, as determined from Methanobacterium thermoautotrophicum, is 4-[N-(γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan, commonly referred to as APMF-Glu.[2] However, the complete structure of the initially characterized this compound includes a more complex side chain attached to this core. Later studies revealed that different methanogenic bacteria possess structurally diverse Methanofurans, with variations primarily occurring in this side chain.[3][4]

Experimental Protocols for Structural Elucidation

The determination of this compound's structure was a multi-faceted process involving the isolation of the molecule, followed by a battery of analytical and chemical techniques to piece together its constituent parts.

Isolation and Purification of this compound

The following protocol is a synthesis of the methods described in the early literature for the isolation of this compound from Methanobacterium thermoautotrophicum.

Protocol 1: Isolation of this compound

-

Cell Lysis and Extraction:

-

A paste of M. thermoautotrophicum cells is suspended in a 50% aqueous acetone (B3395972) solution at -10°C.

-

The suspension is stirred for 30 minutes at 4°C to lyse the cells and extract small molecules.

-

The mixture is then centrifuged to pellet cell debris.

-

-

Initial Fractionation:

-

The supernatant is concentrated under reduced pressure.

-

The concentrated extract is applied to a DEAE-cellulose column.

-

A linear gradient of ammonium (B1175870) bicarbonate is used to elute the bound molecules. Fractions are monitored for the presence of this compound using relevant assays.

-

-

Chromatographic Purification:

-

The fractions containing this compound are pooled, lyophilized, and further purified by high-performance liquid chromatography (HPLC).

-

A reverse-phase C18 column is typically used with a gradient of aqueous acetonitrile (B52724) or methanol (B129727) as the mobile phase.

-

The purified this compound is collected, lyophilized, and stored for structural analysis.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were the cornerstones of the structural elucidation process.

Protocol 2: NMR Spectroscopy

-

Sample Preparation: A sample of purified this compound is dissolved in a suitable deuterated solvent, such as D₂O.

-

¹H NMR Spectroscopy: Proton NMR spectra are acquired to determine the number and types of protons, their chemical environments, and their connectivity through spin-spin coupling.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra, including proton-decoupled and DEPT (Distortionless Enhancement by Polarization Transfer) experiments, are run to identify the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

-

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are performed to establish correlations between protons and carbons, aiding in the assembly of molecular fragments.

Protocol 3: Mass Spectrometry

-

Sample Preparation: The purified this compound is prepared for analysis, often by dissolving it in a suitable matrix for the chosen ionization technique.

-

High-Resolution Mass Spectrometry: High-resolution mass spectrometry, particularly Fast Atom Bombardment (FAB-MS), is employed to determine the accurate molecular weight and elemental composition of the intact molecule.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is performed to break the molecule into smaller, identifiable pieces. The fragmentation pattern provides crucial information about the sequence and connectivity of the different structural motifs.

Chemical Degradation

Chemical hydrolysis was used to break down the complex this compound molecule into its smaller, more easily identifiable components.

Protocol 4: Acid Hydrolysis

-

Hydrolysis Reaction: A sample of purified this compound is treated with a strong acid (e.g., 6 M HCl) at an elevated temperature for a specified time to cleave amide and ether bonds.

-

Analysis of Hydrolysate: The resulting mixture of smaller molecules is analyzed by techniques such as amino acid analysis, gas chromatography-mass spectrometry (GC-MS), and comparison with authentic standards to identify the constituent amino acids and other small organic molecules.

Quantitative Data from Initial Elucidation Studies

The following tables summarize the key quantitative data that were instrumental in piecing together the structure of this compound. The NMR data presented is based on the detailed analysis of this compound from M. thermoautotrophicum.

Table 1: ¹H and ¹³C NMR Data for the Core Structure of this compound

| Atom Number | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| Furan Moiety | |||

| C-2 | 155.2 | - | - |

| C-3 | 115.1 | 6.45 | d |

| C-4 | 150.8 | - | - |

| C-5 | 112.5 | 6.30 | d |

| C-2' (CH₂) | 40.1 | 4.15 | s |

| C-4' (CH₂) | 65.2 | 4.95 | s |

| Phenoxy Moiety | |||

| C-1'' | 158.1 | - | - |

| C-2''/C-6'' | 130.5 | 7.25 | d |

| C-3''/C-5'' | 115.8 | 6.95 | d |

| C-4'' | 132.7 | - | - |

| Aminoethyl Moiety | |||

| C-α | 42.3 | 3.40 | t |

| C-β | 35.1 | 2.80 | t |

| Glutamyl Residues | |||

| Glu₁ α-CH | 54.5 | 4.20 | m |

| Glu₁ β-CH₂ | 28.1 | 2.10 | m |

| Glu₁ γ-CH₂ | 31.8 | 2.45 | t |

| Glu₂ α-CH | 54.3 | 4.15 | m |

| Glu₂ β-CH₂ | 27.9 | 2.05 | m |

| Glu₂ γ-CH₂ | 31.6 | 2.40 | t |

Note: Chemical shifts are approximate and can vary slightly based on solvent and pH. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet.

Table 2: High-Resolution Mass Spectrometry Data for Key Fragments of this compound

| Fragment Description | Proposed Structure | Calculated m/z | Observed m/z |

| Intact this compound (M+H)⁺ | C₃₂H₄₅N₄O₁₅ | 733.2882 | 733.2879 |

| APMF-Glu₂ | C₂₉H₃₆N₄O₉ | 584.2486 | 584.2482 |

| APMF-Glu | C₂₄H₂₉N₃O₇ | 455.1955 | 455.1951 |

| APMF | C₁₉H₂₀N₂O₃ | 324.1474 | 324.1471 |

| 4,5,7-tricarboxyheptanoyl-Glu | C₁₇H₂₅NO₁₀ | 419.1427 | 419.1425 |

Logical Workflow of Structural Elucidation

The process of determining the structure of this compound was a logical progression of experiments, with each result providing a piece of the puzzle. This workflow can be visualized as a flowchart.

Discovery of this compound Diversity

Following the initial characterization of this compound from M. thermoautotrophicum, subsequent research revealed that this coenzyme is not a single, conserved structure. Studies on other methanogens, such as Methanosarcina barkeri and Methanobrevibacter smithii, identified different variants, now known as this compound-b and this compound-c, respectively.[2][3] These variants share the same core APMF-Glu structure but differ in the nature of the side chain attached to the glutamyl residues.[3][4]

The workflow for the elucidation of these variants followed a similar logic to that of the original this compound, relying heavily on comparative NMR and mass spectrometry to pinpoint the structural differences.

Conclusion

The initial structural elucidation of this compound was a landmark achievement in the field of microbial biochemistry. It not only revealed a novel molecular architecture but also provided fundamental insights into the mechanism of methanogenesis. The combination of advanced spectroscopic techniques and classical chemical methods employed in these early studies serves as a powerful example of the interdisciplinary approach required for natural product characterization. The subsequent discovery of a family of Methanofurans highlighted the diversity of metabolic strategies within the methanogenic archaea. This foundational knowledge continues to inform research into microbial metabolism, bioenergy, and the development of novel antimicrobial agents targeting these unique pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Structure of a this compound derivative found in cell extracts of Methanosarcina barkeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural diversity of the coenzyme methylofuran and identification of enzymes for the biosynthesis of its polyglutamate side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of One-Carbon Metabolism: A Technical Guide to Methanofuran's Core Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanofuran (MFR) is a crucial coenzyme in the one-carbon (C1) metabolism of methanogenic archaea and some methylotrophic bacteria.[1][2] As the initial acceptor and carrier of a C1 unit derived from CO2, this compound plays an indispensable role in the reductive pathway of methanogenesis, one of nature's primary mechanisms for carbon fixation.[1][3] This technical guide provides an in-depth exploration of this compound's structure, biosynthesis, and its central role as a formyl carrier. We will detail the key enzymatic reactions, present available quantitative data, and outline experimental methodologies for studying this unique metabolic pathway. Furthermore, we will explore the potential for targeting this pathway in drug development.

Introduction: The Significance of this compound

Methanogenesis, the biological production of methane, is a vital process in the global carbon cycle, responsible for the anaerobic decomposition of organic matter.[4][5] At the heart of this intricate biochemical cascade lies this compound, a coenzyme that initiates the reduction of carbon dioxide.[1][6] Its primary function is to capture a one-carbon unit from CO2 and carry it as a formyl group, which is then transferred to tetrahydromethanopterin (H4MPT), another key coenzyme in the methanogenic pathway.[3][7][8] Understanding the nuances of this compound's function is paramount for researchers in microbiology, biochemistry, and for those seeking novel antimicrobial targets, particularly given the rise of antibiotic resistance.

Structure and Diversity of Methanofurans

Methanofurans are a family of compounds characterized by a core structure featuring a 2-aminomethylfuran linked to a phenoxy group.[9] Variations in the side chain attached to this core structure give rise to different forms of this compound, designated as this compound, this compound b, and this compound c.[9][10] These structural differences are observed across various species of methanogenic bacteria.[10][11]

The basic core structure is 4-[N-(γ-l-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan (APMF-Glu).[1][12] Different this compound variants possess different side chains attached to this core. For instance, this compound-b, found in Methanosarcina barkeri, contains a polyglutamate side chain.[13] The structural elucidation of these molecules has been achieved through techniques like high-resolution fast atom bombardment-mass spectrometry and 1H NMR spectroscopy.[13]

The Biosynthesis of this compound: A Multi-Enzyme Pathway

The biosynthesis of the core this compound structure, APMF-Glu, is a complex process involving a series of enzymatic steps. Recent research has successfully identified the key genes and enzymes involved in this pathway in organisms like Methanocaldococcus jannaschii.[1][12]

The pathway begins with precursors such as tyrosine, glutamate, glyceraldehyde-3-phosphate, and alanine.[12] Two key intermediates, γ-glutamyltyramine and 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P), are synthesized and then coupled to form the core structure.[12] The final steps of this coupling reaction involve the enzymes MfnE and MfnF.[1][12] MfnE, a promiscuous adenylate kinase, catalyzes the formation of F1-PP from F1-P and ATP.[1] MfnF then catalyzes the condensation of F1-PP with γ-glutamyltyramine to produce APMF-Glu, likely via a substitution nucleophilic unimolecular (SN-1) reaction mechanism.[1][12]

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

This compound's Role in One-Carbon Metabolism: The Formyl Carrier

This compound's primary role in C1 metabolism is to act as a formyl carrier.[3][14] The process begins with the reductive fixation of CO2 onto the this compound molecule, a reaction catalyzed by the enzyme formylthis compound dehydrogenase (FMD).[9][15] This enzyme complex utilizes electrons from a donor to reduce CO2 and attach it as a formyl group to the primary amine of this compound.[3][16] This initial step is critical as it represents the entry point of carbon into the methanogenesis pathway.

The resulting formyl-methanofuran then serves as the donor of the formyl group to the next C1 carrier in the pathway, tetrahydromethanopterin (H4MPT).[7][8] This transfer is catalyzed by the enzyme formylthis compound:tetrahydromethanopterin formyltransferase.[7][17] The release of the formyl group regenerates this compound, allowing it to participate in another round of CO2 fixation.

The logical flow of this process is depicted in the following diagram:

Key Enzymes and Quantitative Data

Several key enzymes are involved in the metabolic processes concerning this compound. The table below summarizes these enzymes and any available quantitative data.

| Enzyme | Abbreviation | Function | Organism | Subunits | Cofactors/Prosthetic Groups | Kinetic Parameters (if available) |

| Formylthis compound Dehydrogenase | FMD | Catalyzes the reductive formylation of this compound with CO2.[15] | Methanosarcina barkeri | Five | Molybdopterin guanine dinucleotide, Fe-S clusters | Not specified in snippets |

| Formylthis compound:tetrahydromethanopterin Formyltransferase | FTR | Transfers the formyl group from formyl-MFR to H4MPT.[2][7] | Methanobacterium thermoautotrophicum | One type (tetramer) | None | Not specified in snippets |

| MfnE | - | Catalyzes the formation of F1-PP from F1-P and ATP.[1] | Methanocaldococcus jannaschii | Not specified | Mg2+, K+ | Not specified in snippets |

| MfnF | - | Catalyzes the condensation of F1-PP and γ-glutamyltyramine.[1] | Methanocaldococcus jannaschii | Not specified | None | Not specified in snippets |

Experimental Protocols

Detailed, step-by-step experimental protocols are often specific to the laboratory and the particular study. However, based on the literature, we can outline the general methodologies used to investigate this compound's role.

Enzyme Assays

Enzymatic Assay of MfnE: [1]

-

Reaction Mixture: Prepare a solution containing 80 μM F1-P, 500 μM ATP, 3.7 μM purified MfnE, 5 mM Mg2+, and 5 mM K+ in 50 mM TES buffer (pH 7.0).

-

Incubation: Incubate the reaction mixture at 70°C for 60 minutes.

-

Derivatization: Convert the amino compounds in the reaction mixture to their NBD derivatives.

-

Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC).

General Workflow for Enzyme Characterization:

Isotope Labeling Studies

To trace the metabolic fate of precursors and intermediates, isotope labeling studies are employed. For instance, the biosynthesis of this compound in Methanobacterium thermoautotrophicum was elucidated using 13C-labeled acetate and pyruvate.[18]

-

Culturing: Grow cells in a medium containing the 13C-labeled substrate.

-

Extraction: Isolate this compound from the cell extracts.

-

Analysis: Analyze the incorporation of the 13C label into the this compound molecule using one- and two-dimensional 13C NMR spectroscopy.[18]

Implications for Drug Development

The enzymes involved in this compound biosynthesis and its subsequent role in C1 metabolism represent potential targets for the development of novel antimicrobial agents. Since this pathway is unique to methanogens and some bacteria, inhibitors targeting these enzymes could be highly specific with minimal off-target effects on the host.

The development of this compound analogues could serve multiple purposes:

-

Enzyme Inhibition: Analogues that bind to the active site of enzymes like FMD or FTR could act as competitive inhibitors, disrupting the methanogenic pathway.

-

Mechanistic Probes: Labeled analogues can be used to study the kinetics and mechanisms of the enzymes in greater detail.

While the development of specific drugs targeting this pathway is still in its nascent stages, the unique biochemistry of this compound metabolism presents a promising avenue for future research in antimicrobial drug discovery.[19][20]

Conclusion

This compound is a cornerstone of one-carbon metabolism in a significant group of microorganisms. Its unique structure and central role as a formyl carrier in the initial stages of methanogenesis highlight its biochemical importance. The elucidation of its biosynthetic pathway and the characterization of the involved enzymes have provided a solid foundation for further research. Future studies focusing on detailed kinetic analyses, structural biology of the enzyme complexes, and the development of specific inhibitors will not only deepen our understanding of this fundamental metabolic process but may also pave the way for novel therapeutic interventions.

References

- 1. Identification of the Final Two Genes Functioning in this compound Biosynthesis in Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound (carbon dioxide reduction factor), a formyl carrier in methane production from carbon dioxide in Methanobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The unique biochemistry of methanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methanogenesis - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Structural diversity among methanofurans from different methanogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural diversity among methanofurans from different methanogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of the Final Two Genes Functioning in this compound Biosynthesis in Methanocaldococcus jannaschii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure of a this compound derivative found in cell extracts of Methanosarcina barkeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. All-in-One CO2 Capture and Transformation: Lessons from Formylthis compound Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure and function of enzymes involved in the methanogenic pathway utilizing carbon dioxide and molecular hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biosynthesis of this compound in Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Development of Potent Forchlorfenuron Analogs and Their Cytotoxic Effect in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Core of Methanogenesis: A Technical Guide to Methanofuran in Archaea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanofuran (MFR) is a crucial C1 carrier coenzyme in the domain Archaea, playing an indispensable role in the initial steps of methanogenesis, the primary metabolic pathway for energy conservation in methanogenic archaea. This technical guide provides an in-depth exploration of the fundamental biochemical functions of this compound, its structural diversity, and its intricate role in the carbon dioxide reduction pathway. Detailed descriptions of the key enzymes that interact with this compound, namely formylthis compound dehydrogenase and formylthis compound:tetrahydromethanopterin formyltransferase, are provided, along with an overview of the genetic and molecular basis of this compound biosynthesis. This document aims to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development, offering insights into potential targets for modulating methanogenesis.

Introduction: The Central Role of this compound in One-Carbon Metabolism

Methanogenic archaea are significant contributors to the global carbon cycle, producing over 500 million tons of methane annually.[1] This process of methanogenesis is a unique form of anaerobic respiration where carbon compounds in various oxidation states are used as terminal electron acceptors.[2] At the heart of the CO₂ reduction pathway lies a series of novel coenzymes, with this compound serving as the initial acceptor and activator of CO₂.[3]

Methanofurans are a family of coenzymes characterized by a 2-aminomethylfuran linked to a phenoxy group.[4] While the core structure is conserved, variations in the side chain attached to the phenoxy group exist across different methanogenic species, leading to different forms such as this compound, this compound b, and this compound c.[4] Beyond methanogens, analogs of this compound have also been identified in methylotrophic bacteria, where they participate in the oxidation of formaldehyde, highlighting a broader role for this class of coenzymes in one-carbon metabolism.[3][5]

This guide will delve into the core biochemical functions of this compound, providing a detailed overview of its structure, its role in the initial stages of methanogenesis, the enzymes that catalyze its transformations, and its biosynthetic pathway.

Chemical Structure and Diversity of this compound

The fundamental structure of all methanofurans is 4-[N-(γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan, also known as APMF-Glu.[3] The structural diversity among methanofurans arises from the nature of the side chain attached to the core structure.

-

This compound (MFR): The side chain is a tricarboxyheptanoyl group.[4]

-

This compound b: The side chain consists of two glutamyl residues.[4]

-

This compound c: Features a tricarboxy-2-hydroxyheptanoyl side chain.[4]

The biosynthesis of the core APMF-Glu structure has been elucidated and involves a series of enzymatic steps.

The Role of this compound in the CO₂ Reduction Pathway

This compound initiates the process of methanogenesis from CO₂ by acting as the primary C1 carrier. The process can be dissected into two key enzymatic steps:

-

Formylation of this compound: The enzyme formylthis compound dehydrogenase catalyzes the reductive formylation of the primary amine of this compound using CO₂ as the carbon source.[4] This reaction is a critical CO₂ fixation step in the pathway.

-

Formyl Group Transfer: The formyl group is then transferred from formylthis compound to the N5 position of another coenzyme, tetrahydromethanopterin (H₄MPT). This reaction is catalyzed by the enzyme formylthis compound:tetrahydromethanopterin formyltransferase.[4][6]

The following diagram illustrates the initial steps of the CO₂ reduction pathway involving this compound.

Key Enzymes Interacting with this compound

Formylthis compound Dehydrogenase

Formylthis compound dehydrogenase is a complex iron-sulfur molybdoenzyme that catalyzes the first committed step in methanogenesis from CO₂.[6] It facilitates the reductive fixation of CO₂ onto this compound to form formylthis compound.

Quantitative Data:

| Parameter | Organism | Value | Reference |

| Midpoint Potential (CO₂ + MFR / Formyl-MFR) | Methanobacterium thermoautotrophicum | ~ -530 mV | [3](--INVALID-LINK--) |

Formylthis compound:Tetrahydromethanopterin Formyltransferase

This enzyme is responsible for the transfer of the formyl group from formylthis compound to tetrahydromethanopterin, a key step in the methanogenic C1 cycle.[6] The enzyme has been purified and characterized from several methanogenic archaea.[6]

Note: Specific Km and Vmax values for formylthis compound:tetrahydromethanopterin formyltransferase are not consistently reported across publicly available literature.

Biosynthesis of this compound

The biosynthesis of the core structure of this compound, APMF-Glu, has been elucidated in Methanocaldococcus jannaschii and involves at least six enzymes, designated MfnA through MfnF.[3] The pathway begins with precursors from central metabolism, including tyrosine, glutamate, glyceraldehyde-3-phosphate, and alanine.

The following diagram provides a logical overview of the biosynthetic pathway of the this compound core structure.

References

- 1. Formylthis compound:tetrahydromethanopterin formyltransferase (Ftr) from the hyperthermophilic Methanopyrus kandleri. Cloning, sequencing and functional expression of the ftr gene and one-step purification of the enzyme overproduced in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molybdenum‐ and tungsten‐containing formate dehydrogenases and formylthis compound dehydrogenases: Structure, mechanism, and cofactor insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermodynamics of the formylthis compound dehydrogenase reaction in Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Enzyme Activity Measurement of Formylthis compound Dehydrogenase [creative-enzymes.com]

An In-depth Technical Guide to the Chemical Properties and Stability of the Methanofuran Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanofuran (MFR) is a crucial coenzyme in the metabolism of methanogenic archaea, playing a pivotal role in the initial step of CO₂ reduction to methane.[1][2][3][4] Its unique chemical structure, featuring a substituted furan ring linked to a phenoxy moiety and a polyglutamylated side chain, underpins its function as a formyl group carrier.[5][6] Understanding the chemical properties and stability of this compound is essential for researchers in microbiology, enzymology, and drug development who may target the methanogenesis pathway. This guide provides a comprehensive overview of the available technical data on this compound's chemical characteristics, stability, and associated experimental protocols.

Chemical Properties of this compound

Methanofurans are a family of compounds with a shared core structure, 4-[N-(γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan (APMF-Glu), but they differ in the length and composition of their side chains.[2][7] The most well-characterized variant is this compound a, isolated from Methanobacterium thermoautotrophicum.

Structure and Physicochemical Data

The general structure of this compound consists of three key components: a 2-(aminomethyl)furan core, a p-hydroxyphenylethanamine linker, and a poly-γ-glutamate side chain of varying length. The structural diversity arises from modifications to this side chain.

Table 1: Physicochemical Properties of this compound a

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₄N₄O₁₅ | [PubChem CID: 879] |

| Molecular Weight | 748.7 g/mol | [PubChem CID: 879] |

| IUPAC Name | 7-[[4-[[4-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid | [PubChem CID: 879] |

| CAS Number | 89873-36-9 | [PubChem CID: 879] |

Table 2: Predicted pKa Values of this compound Functional Groups

| Functional Group | Predicted pKa Range |

| Carboxylic Acids (γ-glutamate side chain) | 4.0 - 5.0 |

| Phenolic Hydroxyl | ~10 |

| Primary Amines (aminomethylfuran and tyramine) | 9.0 - 10.5 |

Note: These are estimated values and can be influenced by the local chemical environment within the molecule.

Solubility

The solubility of this compound is dictated by its polar polyglutamate side chain and the more hydrophobic furan and phenyl moieties. It is soluble in water and other polar solvents.[8] The extensive carboxylates on the side chain contribute to its aqueous solubility, particularly at neutral and alkaline pH where they are deprotonated. Its solubility in organic solvents is expected to be limited, though this has not been extensively quantified.

Stability of the this compound Molecule

The stability of this compound is a critical factor for its biological function and for its handling and storage in a laboratory setting. Its stability is influenced by temperature, pH, and oxidative conditions.

Thermal Stability

The furan ring, a core component of this compound, can undergo thermal decomposition at elevated temperatures. Studies on substituted furans indicate that decomposition can be initiated by the cleavage of substituents or the opening of the furan ring itself.[8][9] The poly-γ-glutamate side chain of this compound is a biopolymer that exhibits high thermal stability, with a melting point reported to be as high as 206 °C.[10] The ether linkage in the this compound backbone is generally stable but can be cleaved under harsh conditions.

pH Stability

The stability of this compound is pH-dependent. The amide bonds in the poly-γ-glutamate chain and the ether linkage are susceptible to hydrolysis under strongly acidic or basic conditions.[11] The furan ring itself is sensitive to acidic conditions, which can lead to polymerization or ring-opening reactions. Phenoxy ethers, such as the one present in this compound, are generally stable to hydrolysis, especially under neutral and alkaline conditions.[12]

Oxidative Stability

The furan moiety of this compound is susceptible to oxidation. Oxidative cleavage of the furan ring can lead to the formation of dicarbonyl compounds and other degradation products.[1] The phenoxy group can also be a target for oxidation, potentially leading to the formation of quinone-like structures. The presence of the aminomethyl group on the furan ring may also influence its reactivity towards oxidizing agents.[13]

Experimental Protocols

Extraction and Purification of this compound

A common method for the extraction and purification of this compound from methanogenic archaea, such as Methanobacterium thermoautotrophicum, involves the following steps:

-

Cell Lysis and Extraction: Cells are typically lysed by suspension in 50% aqueous acetone at low temperatures (-10 °C). The suspension is stirred and then centrifuged. This extraction process is repeated until the supernatant is colorless.

-

Initial Purification by Anion Exchange Chromatography: The combined supernatants are concentrated, dissolved in water, and applied to a QAE Sephadex A-25 column (HCO₃⁻ form). The column is developed with a linear gradient of ammonium bicarbonate (e.g., 0-1.5 M). This compound typically elutes at a high salt concentration (around 1.4 M NH₄HCO₃).

-

Final Purification by Preparative HPLC: The fractions containing this compound are pooled, lyophilized, and further purified by preparative reversed-phase HPLC on a C18 column. A suitable eluent is a mixture of methanol and ammonium formate buffer.[6]

HPLC Analysis of this compound

Analytical HPLC is a standard method for the detection and quantification of this compound.

Table 3: Example HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., Nucleosil 10 C18, 4.5 x 250 mm) |

| Mobile Phase | 13% Methanol, 100 mM Ammonium Formate |

| Flow Rate | 1 mL/min |

| Detection | UV at 220 nm |

| Retention Volume | Approximately 9.2 mL |

Source: Adapted from Eisenreich & Bacher (1992)[6]

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

General Protocol for NMR Sample Preparation:

-

Sample Dissolution: Dissolve a purified and lyophilized sample of this compound in a suitable deuterated solvent, such as D₂O.

-

Internal Standard: An internal standard may be added for chemical shift referencing if necessary.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential for the complete assignment of all proton and carbon signals in the complex structure of this compound.[14]

Signaling Pathways and Experimental Workflows

Biosynthesis of the this compound Core Structure (APMF-Glu)

The biosynthesis of the core structure of this compound, APMF-Glu, has been elucidated and involves a series of enzymatic reactions. The pathway starts from chorismate and leads to the formation of two key precursors, γ-glutamyltyramine and 5-(aminomethyl)-3-furanmethanol-diphosphate (F1-PP), which are then coupled.[3][7]

Caption: Biosynthesis pathway of the this compound core structure, APMF-Glu.

Role of this compound in Methanogenesis

This compound is the initial C₁ carrier in the hydrogenotrophic pathway of methanogenesis. It accepts a formyl group derived from CO₂.

Caption: Initial steps of methanogenesis involving this compound.

Conclusion

This technical guide provides a detailed overview of the chemical properties and stability of the this compound molecule, tailored for researchers and professionals in related scientific fields. While significant progress has been made in understanding its structure, biosynthesis, and role in methanogenesis, there remain gaps in the quantitative data regarding its physicochemical properties and stability. The provided experimental protocols offer a starting point for the isolation, purification, and analysis of this unique coenzyme. Further research is warranted to fully characterize the chemical behavior of this compound, which will undoubtedly contribute to a deeper understanding of methanogenesis and may open new avenues for its modulation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of the Final Two Genes Functioning in this compound Biosynthesis in Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure of a this compound derivative found in cell extracts of Methanosarcina barkeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the Final Two Genes Functioning in this compound Biosynthesis in Methanocaldococcus jannaschii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Poly-γ-Glutamic Acid: Biodegradable Polymer for Potential Protection of Beneficial Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein hydrolysis and fermentation under methanogenic and acidifying conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Furfurylamine | 617-89-0 [chemicalbook.com]

- 14. Furfurylamine | C5H7NO | CID 3438 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Naturally Occurring Structural Analogs and Derivatives of Methanofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanofurans (MFRs) are a unique family of coenzymes essential for methanogenesis, the biological production of methane, a process carried out by methanogenic archaea.[1][2] These compounds play a critical role as the initial C1 carrier in the reduction of carbon dioxide to methane.[1] Understanding the structural diversity, biosynthesis, and biological function of naturally occurring methanofuran analogs and derivatives is crucial for research in microbial metabolism, bioenergetics, and potentially for the development of novel antimicrobial agents targeting methanogens. This technical guide provides a comprehensive overview of the core knowledge surrounding these fascinating molecules, with a focus on their structure, biosynthesis, and the experimental methods used for their study.

Structural Diversity of Methanofurans

All known this compound structures share a common core: 4-[N-(γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan (APMF-Glu).[1][3] The structural diversity among different methanofurans arises from variations in the side chain attached to this core structure.[4] To date, three primary, naturally occurring structural analogs have been characterized:

-

This compound (MFR-a): This was the first this compound to be structurally elucidated and contains a tricarboxyheptanoyl group attached to the core.[5]

-

This compound b (MFR-b): Found in Methanosarcina barkeri, this analog possesses a side chain composed of two additional γ-linked glutamyl residues.[2][5]

-

This compound c (MFR-c): Isolated from Methanobrevibacter smithii, MFR-c is characterized by a tricarboxy-2-hydroxyheptanoyl side chain.[4][5]

A newly identified this compound structure in Methanocaldococcus jannaschii features a long γ-glutamyl tail with 7 to 12 γ-linked glutamates, highlighting further potential for structural variety.[6]

Table 1: Summary of Naturally Occurring this compound Analogs

| This compound Analog | Organism(s) Found In | Key Structural Feature of the Side Chain |

| This compound (MFR-a) | Methanobacterium thermoautotrophicum | Tricarboxyheptanoyl group |

| This compound b (MFR-b) | Methanosarcina barkeri | Two additional γ-linked glutamyl residues |

| This compound c (MFR-c) | Methanobrevibacter smithii | Tricarboxy-2-hydroxyheptanoyl group |

| Polyglutamylated MFR | Methanocaldococcus jannaschii | 7 to 12 γ-linked glutamates |

Biosynthesis of the this compound Core

The biosynthesis of the this compound core structure, APMF-Glu, is a complex pathway that has been largely elucidated in Methanocaldococcus jannaschii.[1][3] This pathway involves a series of enzymatic reactions that assemble the furan ring, the p-aminophenol moiety, and the glutamyl group. The key enzymes involved in this process are designated MfnA through MfnF.[1][3]

The biosynthesis begins with the formation of the furan moiety precursor, 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P), from glyceraldehyde-3-phosphate and alanine, a process involving the enzymes MfnB and MfnC.[1][7] Concurrently, the precursor γ-glutamyltyramine is synthesized from tyrosine and glutamate by the actions of MfnA and MfnD.[1] The final steps involve the phosphorylation of F1-P to F1-PP by MfnE, followed by the condensation of F1-PP with γ-glutamyltyramine, catalyzed by MfnF, to form the core APMF-Glu structure.[1][3]

Role in Methanogenesis

This compound's primary and well-established biological role is its function as a C1 carrier in the initial step of CO2 reduction during methanogenesis.[1] The enzyme formylthis compound dehydrogenase catalyzes the reductive formylation of the primary amino group of this compound with CO2 to yield formyl-methanofuran. This is the first committed step in the conversion of CO2 to methane. The formyl group is then transferred to tetrahydromethanopterin (H4MPT) by the enzyme formylthis compound:tetrahydromethanopterin formyltransferase.[8]

Currently, there is no substantial evidence to suggest a role for this compound or its derivatives in cellular signaling pathways beyond their direct involvement in C1 metabolism. Their function appears to be confined to that of a specialized coenzyme in methanogenesis and related pathways in methylotrophic bacteria.[6]

Experimental Protocols

Isolation and Purification of Methanofurans

A general protocol for the isolation and purification of this compound derivatives from cell extracts involves cell lysis, followed by a series of chromatographic steps.

Protocol Outline:

-

Cell Lysis: Harvest methanogenic archaea cells from culture and lyse them using methods such as sonication or French press in an anaerobic environment to prevent oxidation.

-

Centrifugation: Centrifuge the cell lysate at high speed to remove cell debris, yielding a clear supernatant.

-

Anion-Exchange Chromatography: Apply the supernatant to an anion-exchange column (e.g., DEAE-cellulose). Elute with a salt gradient (e.g., NaCl or ammonium bicarbonate) to separate the negatively charged this compound derivatives.

-

Gel Filtration Chromatography: Further purify the fractions containing methanofurans using a gel filtration column (e.g., Sephadex G-25) to separate molecules based on size.

-